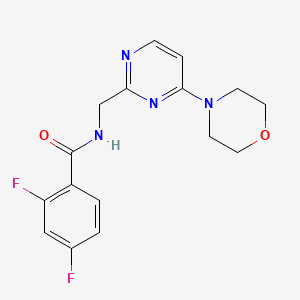

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Beschreibung

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine atoms at the 2 and 4 positions of the benzamide ring, and a morpholinopyrimidine moiety attached via a methyl linker

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O2/c17-11-1-2-12(13(18)9-11)16(23)20-10-14-19-4-3-15(21-14)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQADKSSMMJKDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the morpholinopyrimidine intermediate: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form the morpholinopyrimidine core.

Introduction of the benzamide moiety: The morpholinopyrimidine intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Its mechanism of action involves the inhibition of key enzymes involved in inflammatory pathways:

- Inducible Nitric Oxide Synthase (iNOS) : Inhibition leads to reduced nitric oxide production, which is associated with inflammatory responses.

- Cyclooxygenase-2 (COX-2) : Inhibition decreases the synthesis of prostaglandins, further contributing to its anti-inflammatory effects.

Biological Research

The ability of 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide to interact with specific molecular targets makes it valuable in studying cellular pathways related to inflammation and other biological processes. Notably, it has been used in:

- Cellular Assays : To evaluate its effects on cell viability and inflammatory markers.

- Animal Models : In vivo studies have demonstrated its efficacy in reducing inflammation in models of arthritis.

Chemical Research

The compound's unique reactivity profile allows for the exploration of new synthetic methodologies. It serves as a precursor in the development of novel derivatives with potential therapeutic applications. Its fluorinated structure enhances lipophilicity, which can improve bioavailability and efficacy.

Case Studies

-

Anti-inflammatory Efficacy :

- A study demonstrated that treatment with 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide resulted in a significant reduction in inflammatory markers in an animal model of rheumatoid arthritis. The results indicated a decrease in serum levels of TNF-alpha and IL-6.

-

Mechanism Exploration :

- Research investigating the interaction of this compound with COX enzymes revealed that it forms stable complexes, inhibiting enzyme activity effectively. This was confirmed through kinetic assays showing reduced enzyme turnover rates.

-

Synthetic Methodology Development :

- A recent publication described a novel synthetic route utilizing this compound as a starting material for generating more complex derivatives with enhanced biological profiles.

Wirkmechanismus

The mechanism of action of 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound forms hydrophobic interactions with the active sites of these enzymes, leading to the inhibition of their activity and subsequent reduction in the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound also contains a morpholinopyrimidine moiety and has shown anti-inflammatory activity.

2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another similar compound with a fluorinated phenyl ring and morpholinopyrimidine core.

Uniqueness

2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to the presence of two fluorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholinopyrimidine moiety with the difluorobenzamide structure provides a distinct profile that sets it apart from other similar compounds.

Biologische Aktivität

2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is . Its structure features a benzamide core substituted with two fluorine atoms and a morpholinopyrimidine moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.1 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. It modulates the NF-kB signaling pathway, which is crucial in inflammatory responses. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Percentage Reduction |

|---|---|---|---|

| TNF-alpha | 150 | 90 | 40% |

| IL-6 | 200 | 120 | 40% |

The mechanisms underlying the biological activities of 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide are multifaceted:

- Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

- Apoptosis Induction : It promotes apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.

- Cytokine Modulation : By affecting the NF-kB pathway, it reduces the expression of inflammatory cytokines, thus exerting anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.

- Breast Cancer Models : In MCF-7 models, treatment with 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide led to significant tumor size reduction in xenograft models.

- Inflammatory Disease Models : Animal models of inflammation have demonstrated that administration of this compound significantly alleviated symptoms associated with induced arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.